3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide
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Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The benzamide group could undergo hydrolysis to form a carboxylic acid and an amine. The chloro group could potentially be substituted in a nucleophilic aromatic substitution reaction .Scientific Research Applications
Synthesis and Cyclization
The compound 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide is involved in the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, showcasing its role in the synthesis of complex heterocyclic structures. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid leads to various heterocyclic compounds, demonstrating the compound's utility in creating diverse chemical structures with potential biological activities (I. Danilyuk et al., 2016).
Synthesis of Quinolines and Fused Pyridines
The compound is instrumental in the Vilsmeier formylation of tertiary and secondary enamides, leading to the synthesis of 2-pyridones and 2-chloropyridines. This reaction is significant for allowing substitution in various positions of the pyridine ring, which is crucial for the synthesis of quinolines and related fused pyridines with potential pharmacological properties (R. Hayes & O. Meth–Cohn, 1979).
Antimicrobial and Antifungal Activities
New pyridine derivatives synthesized using this compound have been evaluated for their antimicrobial and antifungal properties. These compounds, synthesized through condensation reactions involving aminophenylsulfonamido benzothiazoles, have shown promising antibacterial and antifungal activities, indicating the compound's potential in contributing to the development of new antimicrobial agents (N. Patel & S. N. Agravat, 2007).
Aggregation Enhanced Emission Properties
The compound plays a role in the synthesis of pyridyl substituted benzamides with unique luminescent properties, including aggregation-enhanced emission (AEE) and multi-stimuli-responsive behavior. These properties are crucial for developing advanced materials for optoelectronic applications and sensory devices (A. Srivastava et al., 2017).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-15-9-8-14(18(23)21-17-7-3-4-10-20-17)13-16(15)26(24,25)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBGBCFAPAFLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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